Methyl(3-methyl-5-propoxyphenyl)sulfane
Description
Methyl(3-methyl-5-propoxyphenyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a methyl group at the 3-position, a propoxy group at the 5-position, and a sulfane (-S-) moiety. This compound belongs to the broader class of sulfane sulfur-containing molecules, which are defined by a sulfur atom bonded to another sulfur atom (R-S-S-H) or embedded in a polysulfide chain (R-Sn-R, n ≥ 2) .
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanyl-5-propoxybenzene |
InChI |
InChI=1S/C11H16OS/c1-4-5-12-10-6-9(2)7-11(8-10)13-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
NKVXXHBZHUDMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-methyl-5-propoxyphenyl)sulfane typically involves the reaction of 3-methyl-5-propoxyphenyl halide with a methyl sulfide source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl(3-methyl-5-propoxyphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(3-methyl-5-propoxyphenyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The phenyl ring allows for further functionalization, enabling the compound to engage in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Garlic-Derived Sulfanes (Foliogarlic Disulfanes/Trisulfanes)
Compounds 1–5 isolated from garlic leaves share structural similarities with Methyl(3-methyl-5-propoxyphenyl)sulfane, particularly in their sulfane moieties. However, they feature a tetrahydro-2H-difuro[3,2-b:2′,3′-c]furan-5(5aH)-one skeleton with methyl and propenyl substituents, distinguishing them from the simpler phenyl-based structure of the target compound .
Polysulfides (R-Sn-R)
Polysulfides (n ≥ 3) are sulfur chains bound to organic groups. While this compound contains a single sulfane sulfur, polysulfides like diallyl trisulfide (from garlic) exhibit extended sulfur chains, enhancing their redox activity and ability to transfer sulfane sulfur to nucleophiles such as cyanide (CN<sup>–</sup>) or thiols .
Thiosulfates and Thiosulfonates
Thiosulfate (S=SO3<sup>2–</sup>) and thiosulfonates (R-S2O2<sup>–</sup>) are inorganic and organic sulfane sulfur carriers, respectively. Unlike this compound, these compounds lack aromatic substitution patterns, altering their solubility and biological targets .
Reactivity and Detection
This compound likely reacts with nucleophiles (e.g., CN<sup>–</sup>, RS<sup>–</sup>) to release sulfane sulfur, similar to other sulfane sulfur compounds. The Wood method (1987) and phosphine reagent P2 (2014) are standard detection tools for sulfane sulfur. For example, P2 reacts rapidly (≤15 min) with elemental sulfur (S8) and cysteine polysulfides to form detectable phosphine-sulfur adducts . However, the reactivity of this compound may vary due to steric hindrance from its aromatic substituents.
Antioxidant and Anti-Cancer Effects
Sulfane sulfur compounds from garlic, such as foliogarlic trisulfanes, exhibit anti-cancer properties by modulating redox signaling and mitochondrial bioenergetics . This compound may share these effects, as sulfane sulfur is implicated in S-sulfhydration (persulfidation) of thiol groups, a post-translational modification critical to apoptosis and proliferation pathways .
Metabolic Roles
Sulfane sulfur compounds serve as H2S donors and participate in tRNA sulfuration and iron-sulfur cluster assembly . Chronic exposure to stressors like cocaine alters sulfane sulfur levels, suggesting its role in antioxidant defense . This compound’s metabolic contributions remain speculative but may parallel these functions.
Data Tables
Table 1: Key Properties of Sulfane Sulfur Compounds
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